molecular formula C5H5NO2S B3357867 4-Methyl-3-oxo-1,3lambda~5~-thiazole-2-carbaldehyde CAS No. 76133-08-9

4-Methyl-3-oxo-1,3lambda~5~-thiazole-2-carbaldehyde

Cat. No. B3357867
CAS RN: 76133-08-9
M. Wt: 143.17 g/mol
InChI Key: CLSVJNGFCLVLMK-UHFFFAOYSA-N
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Description

4-Methyl-3-oxo-1,3lambda~5~-thiazole-2-carbaldehyde, also known as MOTC, is a heterocyclic organic compound that has been widely used in scientific research. It is a yellow powder with a molecular formula of C6H5NO2S and a molecular weight of 167.18 g/mol. MOTC is a versatile compound that has been used in various fields such as the pharmaceutical industry, biochemistry, and material science due to its unique properties.

Mechanism of Action

4-Methyl-3-oxo-1,3lambda~5~-thiazole-2-carbaldehyde has been shown to have a variety of mechanisms of action. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of xanthine oxidase, an enzyme that produces reactive oxygen species. Additionally, 4-Methyl-3-oxo-1,3lambda~5~-thiazole-2-carbaldehyde has been shown to have antioxidant properties and can scavenge free radicals.
Biochemical and Physiological Effects:
4-Methyl-3-oxo-1,3lambda~5~-thiazole-2-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

4-Methyl-3-oxo-1,3lambda~5~-thiazole-2-carbaldehyde has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has some limitations. It is not water-soluble, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant to work with.

Future Directions

There are several future directions for the use of 4-Methyl-3-oxo-1,3lambda~5~-thiazole-2-carbaldehyde in scientific research. It has the potential to be used as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. It can also be used as a probe for the detection of metal ions in biological samples. Additionally, further research can be done to explore its potential as a catalyst in organic synthesis.
Conclusion:
In conclusion, 4-Methyl-3-oxo-1,3lambda~5~-thiazole-2-carbaldehyde is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool in various fields such as the pharmaceutical industry, biochemistry, and material science. Further research can be done to explore its potential as a therapeutic agent and catalyst in organic synthesis.

Scientific Research Applications

4-Methyl-3-oxo-1,3lambda~5~-thiazole-2-carbaldehyde has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds such as thiazole derivatives, thiazolidinones, and pyrazoles. It has also been used in the development of new drugs and as a probe for the detection of metal ions.

properties

IUPAC Name

4-methyl-3-oxido-1,3-thiazol-3-ium-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-4-3-9-5(2-7)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSVJNGFCLVLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=[N+]1[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505037
Record name 4-Methyl-3-oxo-1,3lambda~5~-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-oxo-1,3lambda~5~-thiazole-2-carbaldehyde

CAS RN

76133-08-9
Record name 4-Methyl-3-oxo-1,3lambda~5~-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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